Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a hydroxymethyl-substituted oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as a key intermediate. This intermediate can be further reacted with various reagents to introduce the hydroxymethyl-substituted oxane ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the functional groups on the piperidine or oxane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes, leveraging its unique reactivity and stability
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate is unique due to the presence of the hydroxymethyl-substituted oxane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H29NO4 |
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Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H29NO4/c1-15(2,3)21-14(19)17-8-4-13(5-9-17)16(12-18)6-10-20-11-7-16/h13,18H,4-12H2,1-3H3 |
InChI Key |
ILHVSDXHGPUTHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CCOCC2)CO |
Origin of Product |
United States |
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